

TAK1-IN-3 molecular weight and formula

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Compound of Interest

Compound Name: TAK1-IN-3

Cat. No.: B138693

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In-Depth Technical Guide: TAK1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor- β -activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a critical serine/threonine kinase that functions as a central node in multiple signaling pathways. It plays a pivotal role in inflammation, immunity, apoptosis, and cellular responses to environmental stress. Given its involvement in various pathological conditions, including cancer and inflammatory diseases, TAK1 has emerged as a significant therapeutic target. **TAK1-IN-3** is a potent, ATP-competitive inhibitor of TAK1, making it a valuable tool for studying the physiological and pathological roles of this kinase. This guide provides a comprehensive overview of the molecular properties of **TAK1-IN-3**, its mechanism of action within the TAK1 signaling pathway, and detailed experimental protocols for its use in research settings.

Core Molecular Data

The fundamental physicochemical properties of **TAK1-IN-3** are summarized in the table below for easy reference.

Property	Value
Molecular Weight	317.41 g/mol
Chemical Formula	C ₁₆ H ₁₉ N ₃ O ₂ S
CAS Number	494772-87-1
SMILES String	O=C(C1=C(N)C=C(C2=CC=C(CN3CCOCC3)C=C2)S1)N

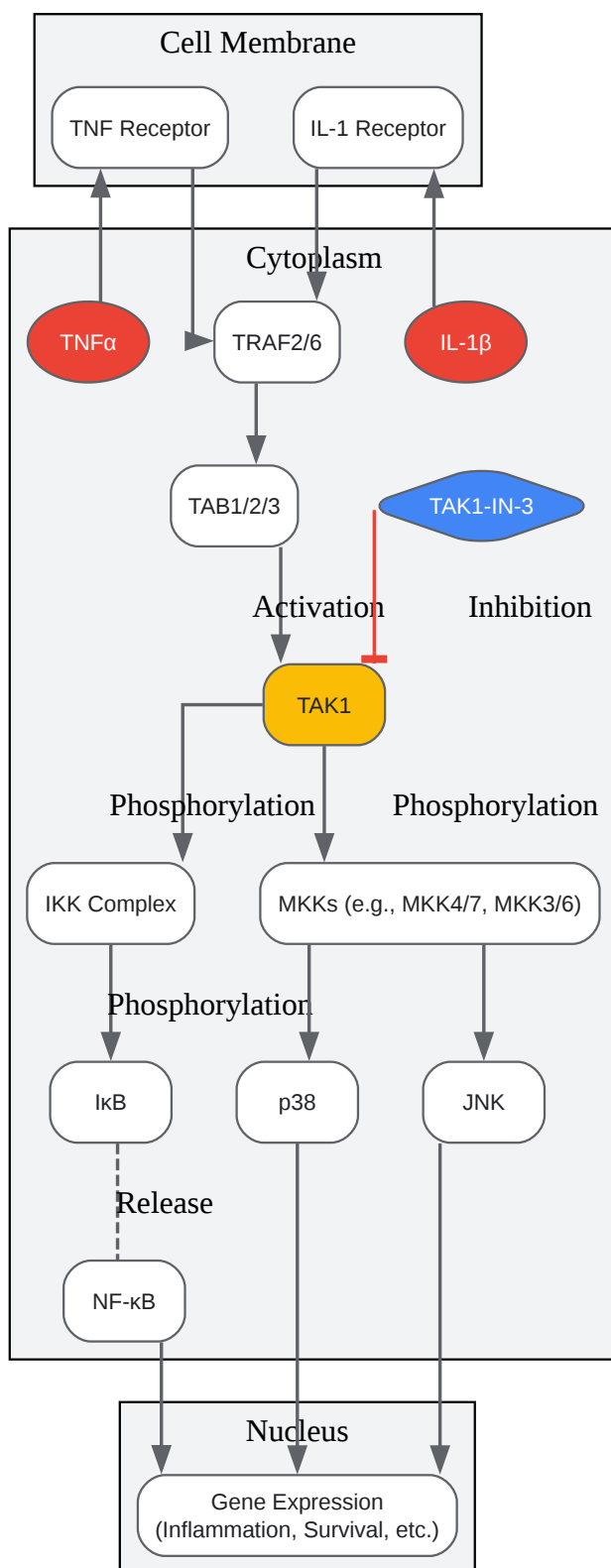
TAK1 Signaling Pathway and Mechanism of Action of TAK1-IN-3

TAK1 is a key mediator of signaling cascades initiated by various stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 β (IL-1 β). Upon stimulation, TAK1 is activated through a complex process involving its binding partners, TAB1, TAB2, and TAB3, and subsequent ubiquitination. Activated TAK1 then phosphorylates and activates downstream targets, primarily the I κ B kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as JNK and p38.

The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of κ B (I κ B), allowing the transcription factor NF- κ B to translocate to the nucleus and induce the expression of genes involved in inflammation, cell survival, and immune responses. Concurrently, the activation of the JNK and p38 MAPK pathways triggers a cascade of phosphorylation events that regulate various cellular processes, including proliferation, differentiation, and apoptosis.

TAK1-IN-3 exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of TAK1. By occupying this site, **TAK1-IN-3** prevents the transfer of a phosphate group from ATP to TAK1's substrates, thereby blocking the downstream signaling cascades.

Below is a diagram illustrating the TAK1 signaling pathway and the point of inhibition by **TAK1-IN-3**.



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TAK1 Signaling Pathway and Inhibition by **TAK1-IN-3**

Experimental Protocols

The following are representative protocols for assessing the activity of **TAK1-IN-3** in a research setting. These protocols are based on standard methodologies employed in the field for studying kinase inhibitors.

In Vitro Kinase Assay

This assay is designed to measure the direct inhibitory effect of **TAK1-IN-3** on the enzymatic activity of TAK1.

Materials:

- Recombinant active TAK1 enzyme
- Kinase substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)
- **TAK1-IN-3**
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)
- [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
- 96-well plates
- Phosphocellulose paper and wash buffer (if using radioactivity)
- Scintillation counter or plate reader

Procedure:

- Prepare a serial dilution of **TAK1-IN-3** in DMSO and then dilute further in the kinase assay buffer.
- In a 96-well plate, add the recombinant TAK1 enzyme to each well.
- Add the diluted **TAK1-IN-3** or vehicle (DMSO) to the respective wells.

- Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding the kinase substrate and ATP (spiked with [γ - 32 P]ATP if using the radioactive method).
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction. If using [γ - 32 P]ATP, spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP. If using a non-radioactive method, add the detection reagents according to the manufacturer's instructions.
- Quantify the kinase activity by measuring the amount of incorporated phosphate using a scintillation counter or by measuring the signal (e.g., luminescence) on a plate reader.
- Calculate the IC₅₀ value of **TAK1-IN-3** by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of TAK1 Pathway Inhibition in Cells

This protocol is used to determine the effect of **TAK1-IN-3** on the phosphorylation of downstream targets of TAK1 in a cellular context.

Materials:

- Cell line of interest (e.g., a cancer cell line or immune cells)
- Cell culture medium and supplements
- **TAK1-IN-3**
- Stimulus (e.g., TNF- α or IL-1 β)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus

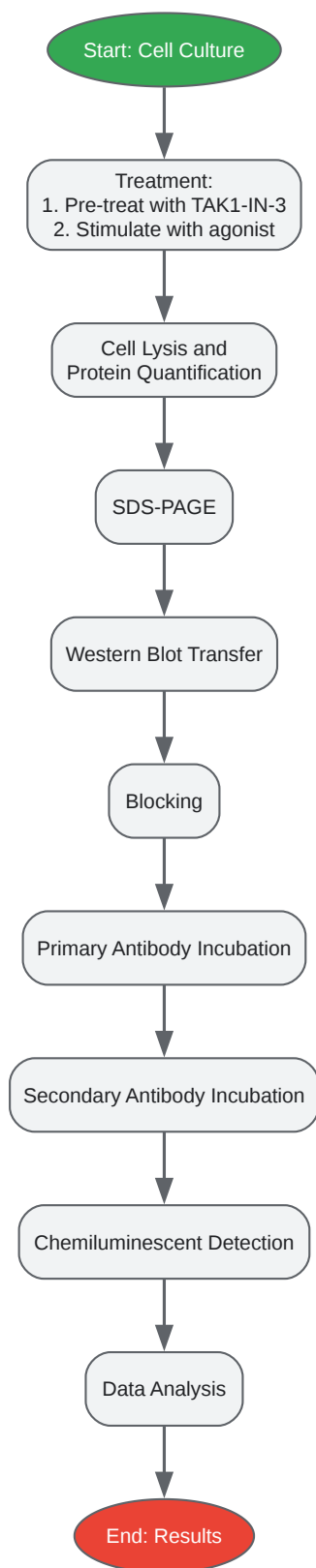
- Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against phospho-IKK, total IKK, phospho-p38, total p38, phospho-JNK, total JNK, and a loading control (e.g., GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Plate cells and allow them to adhere and grow to a suitable confluency.
- Pre-treat the cells with various concentrations of **TAK1-IN-3** or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
- Stimulate the cells with the appropriate agonist (e.g., TNF- α or IL-1 β) for a short period (e.g., 15-30 minutes).
- Wash the cells with ice-cold PBS and lyse them using lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the effect of **TAK1-IN-3** on the phosphorylation of TAK1's downstream targets.

Below is a workflow diagram for the Western Blot analysis.



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Western Blot Experimental Workflow

Conclusion

TAK1-IN-3 is a valuable chemical probe for elucidating the complex roles of TAK1 in health and disease. Its potency and ATP-competitive mechanism of action make it a suitable tool for both in vitro and cell-based assays. The protocols provided in this guide offer a starting point for researchers to investigate the effects of this inhibitor on the TAK1 signaling pathway. As with any experimental work, optimization of conditions for specific cell types and experimental setups is recommended for robust and reproducible results.

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